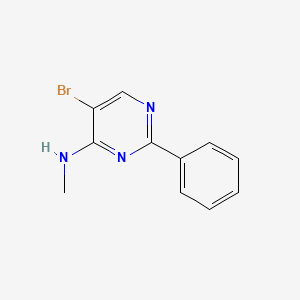
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine: is a chemical compound with the molecular formula C11H10BrN3 . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the N-position, and a phenyl group at the 2nd position of the pyrimidine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: The phenyl group at the 2nd position can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in the presence of a base (e.g., NaOH, KOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, Na2CO3).
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: The compound serves as a precursor in the synthesis of more complex pyrimidine derivatives for various chemical studies.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-phenylpyrimidin-4-amine: Similar structure but lacks the N-methyl group.
5-Bromo-N-phenylpyrimidin-2-amine: Similar structure but lacks the N-methyl group and has a different substitution pattern.
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but has a dimethylamino group instead of a phenyl group.
Uniqueness
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a phenyl group on the pyrimidine ring, along with an N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
823796-09-4 |
|---|---|
Molekularformel |
C11H10BrN3 |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
5-bromo-N-methyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10BrN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI-Schlüssel |
XZYJFFVZXFKIPE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC=C1Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


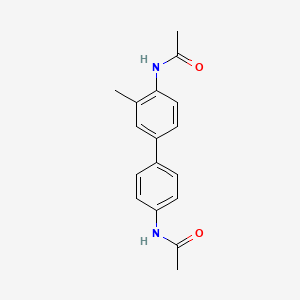


![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
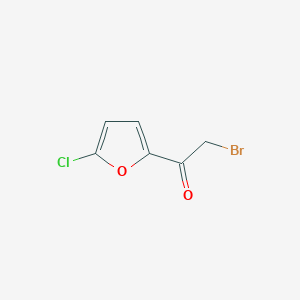
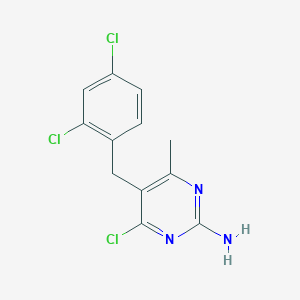
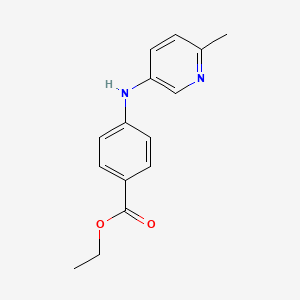
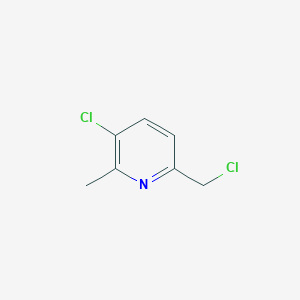
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)

![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
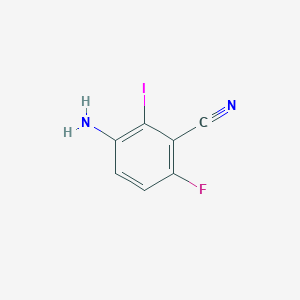
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
